4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride
Overview
Description
4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride is a chemical compound with the empirical formula C7H9N3·2HCl . It is a derivative of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (THPP) scaffold . This compound has been identified as a potent, highly selective, and orally available PI3Kδ inhibitor . Its potential as a drug candidate for the treatment of autoimmune diseases and leukocyte malignancies has been suggested .
Synthesis Analysis
The synthesis of this compound involves the chemical optimization of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (THPP) scaffold . The optimization was conducted with a focus on cellular potency while maintaining high selectivity against PI3K isoforms .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringC1(CCNC2)=C2C=NC=N1.Cl.Cl
. The InChI representation is 1S/C7H9N3.2ClH/c1-2-8-3-6-4-9-5-10-7(1)6;;/h4-5,8H,1-3H2;2*1H
. Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 206-211 °C (decomposition) . It has a molecular weight of 208.09 g/mol . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Derivatives
- Derivatives of pyrimidin-5-ylpropanoic acids and tetrahydropyrido[2,3-d]pyrimidine, including 4-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride, were synthesized and studied for their antibacterial properties (Harutyunyan et al., 2015).
Structural and Synthetic Studies
- A review on the chemistry of pyrido[4,3-d]pyrimidines highlighted the use of related compounds in multi-step synthesis of tetrahydropteroic acid derivatives, emphasizing the diverse methodologies and biological applications (Elattar & Mert, 2016).
- The synthesis of 2‐amino‐4‐hydroxyl‐6‐hydroxymethyl‐5,6,7,8‐tetrahydropyrido[3,2‐d]pyrimidine from 2‐amino‐4‐hydroxyl‐6‐methylpyrimidine was described, highlighting a crucial step of 2-pivaloyl protecting and cyclization (Zhang et al., 2009).
Chemical Reactions and Properties
- Research on substituted 4,6-diamino-7-hydroxypyrido[4,3-d]pyrimidin-5(6H)-ones and their unusual reactions with methylhydrazine, yielding products with two amineimide fragments, has expanded the understanding of the chemical behavior of these compounds (Komkov et al., 2008).
Pharmaceutical Applications
- A study focused on the synthesis and characterization of pyrazole- and pyrimidine-based 3,4-dihydropyrimidine-2(1H)-thione derivatives, exploring their potential application in Acquired Immune Deficiency Syndrome (AIDS) chemotherapy (Ajani et al., 2019).
Crystal Structure Analysis
- The crystal structure of a related compound, ethyl 2-phenyl-4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine-7-carboxylate, was analyzed, providing insights into the structural characteristics of this class of compounds (Akkurt et al., 2015).
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause harm if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, and if swallowed: calling a poison center or doctor if feeling unwell .
properties
IUPAC Name |
4-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.ClH/c1-6-7-2-3-9-4-8(7)11-5-10-6;/h5,9H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAAPSYFJHARCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCNCC2=NC=N1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717240 | |
Record name | 4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80717240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride | |
CAS RN |
1187830-72-3 | |
Record name | 4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80717240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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